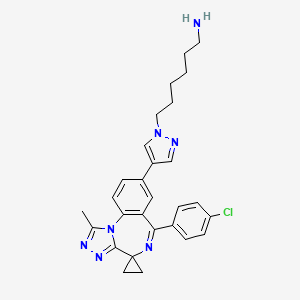

BRD4 ligand-Linker Conjugate 1

描述

Structure

3D Structure

属性

分子式 |

C28H30ClN7 |

|---|---|

分子量 |

500.0 g/mol |

IUPAC 名称 |

6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexan-1-amine |

InChI |

InChI=1S/C28H30ClN7/c1-19-33-34-27-28(12-13-28)32-26(20-6-9-23(29)10-7-20)24-16-21(8-11-25(24)36(19)27)22-17-31-35(18-22)15-5-3-2-4-14-30/h6-11,16-18H,2-5,12-15,30H2,1H3 |

InChI 键 |

NLXZLPYEKWQQAL-UHFFFAOYSA-N |

规范 SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)CCCCCCN)C(=NC25CC5)C6=CC=C(C=C6)Cl |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to BRD4 Ligand-Linker Conjugate 1: A Core Component for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of BRD4 ligand-Linker Conjugate 1, a key building block in the synthesis of potent Proteolysis Targeting Chimeras (PROTACs) for the degradation of the epigenetic reader protein BRD4. We will delve into its chemical structure, its application in the formation of the highly effective BRD4 degrader GNE-987, the underlying mechanism of action, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound, available from suppliers such as MedchemExpress under the catalog number HY-129939, is a crucial intermediate for the synthesis of BRD4-targeting PROTACs. It incorporates a potent ligand for the bromodomains of BRD4 and a linker with a terminal reactive group, ready for conjugation to an E3 ligase-recruiting ligand.

Chemical Structure:

Molecular Formula: C₂₈H₃₀ClN₇

Molecular Weight: 500.04 g/mol

CAS Number: 2313230-51-0

This conjugate features a high-affinity ligand that reversibly binds to the acetyl-lysine binding pockets of the BRD4 bromodomains, thus providing the specificity for the target protein. The attached linker is designed to be subsequently coupled to a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).

Application in the Synthesis of GNE-987, a Potent BRD4 Degrader

This compound serves as a key precursor for the synthesis of GNE-987, a highly potent and selective BRD4 degrader. GNE-987 is a heterobifunctional PROTAC that links the BRD4 ligand moiety from the conjugate to a VHL E3 ligase ligand via a flexible linker. This tripartite structure allows GNE-987 to act as a molecular bridge, bringing BRD4 into close proximity with the VHL E3 ligase.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of action for PROTACs synthesized from this compound, such as GNE-987, is the targeted degradation of the BRD4 protein. This process is initiated by the formation of a ternary complex between the PROTAC, the BRD4 protein, and an E3 ubiquitin ligase.

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the BRD4 protein. This poly-ubiquitination serves as a molecular flag, marking BRD4 for recognition and subsequent degradation by the 26S proteasome, the cell's primary protein degradation machinery. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple BRD4 proteins.

Quantitative Data: Biological Activity of GNE-987

The efficacy of BRD4 degradation and the resulting anti-proliferative effects of GNE-987 have been quantified in various cancer cell lines. This data highlights the sub-nanomolar potency of this degrader.

| Cell Line | Cancer Type | DC₅₀ (BRD4 Degradation) | IC₅₀ (Cell Viability) | Reference |

| EOL-1 | Acute Myeloid Leukemia | 0.03 nM | 0.02 nM | [1][2][3] |

| HL-60 | Acute Myeloid Leukemia | Not Reported | 0.03 nM | [1] |

| NB4 | Acute Myeloid Leukemia | < 1 nM | Not Reported | [4] |

| Kasumi-1 | Acute Myeloid Leukemia | < 1 nM | Not Reported | [4] |

| MV4-11 | Acute Myeloid Leukemia | < 1 nM | Not Reported | [4] |

DC₅₀: The concentration of the compound required to degrade 50% of the target protein. IC₅₀: The concentration of the compound required to inhibit 50% of cell viability.

Experimental Protocols

Synthesis of a BRD4-targeting PROTAC (General Protocol)

The synthesis of a BRD4-targeting PROTAC, such as GNE-987, involves the coupling of this compound with an appropriate E3 ligase ligand that has a compatible reactive handle.

References

role of BRD4 in transcriptional regulation and cancer pathogenesis

An In-depth Technical Guide on the Role of BRD4 in Transcriptional Regulation and Cancer Pathogenesis

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodomain-containing protein 4 (BRD4) is a pivotal epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It plays a critical role in orchestrating gene expression by recognizing acetylated lysine (B10760008) residues on histones and transcription factors, thereby linking chromatin state to transcriptional output. BRD4 is essential for fundamental cellular processes, including cell cycle progression, growth, and development.[1] Its dysregulation is a hallmark of numerous human diseases, most notably cancer, where it often drives the expression of key oncogenes.[2][3] Consequently, BRD4 has emerged as a high-priority therapeutic target, leading to the development of a new class of epigenetic drugs, including BET inhibitors and degraders, many of which are in clinical investigation.[4][5] This guide provides a comprehensive overview of BRD4's molecular functions, its role in cancer pathogenesis, the therapeutic strategies to target it, and the key experimental protocols used in its study.

BRD4 in Transcriptional Regulation

BRD4 functions as a central scaffold in the transcription machinery, influencing multiple stages of gene expression from initiation to elongation.[6]

Structure and Mechanism of Action

BRD4 is characterized by two N-terminal tandem bromodomains (BD1 and BD2), an extraterminal (ET) domain, and a C-terminal domain (CTD).[7]

-

Bromodomains (BD1 and BD2): These domains are responsible for "reading" the epigenetic code by specifically recognizing and binding to acetylated lysine residues on histone tails and other proteins.[6][8] This interaction tethers BRD4 to active chromatin regions, such as promoters and enhancers.[6]

-

C-Terminal Domain (CTD): The CTD is crucial for recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex, which consists of Cyclin T1 and Cyclin-dependent kinase 9 (CDK9).[7][9] This interaction is vital for stimulating the kinase activity of P-TEFb.[9] Recent studies have highlighted that the C-terminal region, independent of the bromodomains, is essential for releasing paused RNA Polymerase II (Pol II).[10][11]

BRD4's primary role in transcription is to connect chromatin architecture with the Pol II machinery. By binding to acetylated histones at active gene regulatory elements, it recruits P-TEFb. P-TEFb then phosphorylates the C-terminal domain of RNA Polymerase II, a critical step that releases Pol II from promoter-proximal pausing and triggers productive transcriptional elongation.[12][13]

Role at Super-Enhancers

Super-enhancers (SEs) are large clusters of enhancers that drive the expression of genes crucial for cell identity and disease, particularly cancer.[6] These regions are densely occupied by transcription factors and BRD4. Cancer cells often become "addicted" to the oncogenes controlled by these SEs. BRD4 plays a critical role in maintaining the function of SEs, and its inhibition leads to a preferential downregulation of SE-driven oncogenes like c-MYC, explaining the potent anti-cancer effect of BET inhibitors.[6][14]

Post-Translational Modifications (PTMs)

BRD4 function is intricately regulated by a variety of PTMs, including phosphorylation, ubiquitination, acetylation, and methylation.[15][16][17] These modifications can affect BRD4's stability, protein-protein interactions, and chromatin binding.[18][19] For instance, phosphorylation can modulate its biological functions like cofactor recruitment, while ubiquitination primarily regulates its protein stability and can mediate resistance to BET inhibitors.[15][16] Targeting the enzymes responsible for these modifications presents a novel therapeutic avenue.[16][17]

BRD4's Role in Cancer Pathogenesis

Dysregulation of BRD4 is a common feature in a wide range of malignancies, where it functions as a non-classical oncogene by driving transcriptional programs that sustain tumor growth and survival.[1][2]

Overexpression and Oncogenic Fusions

BRD4 is frequently overexpressed in various cancers, including liver cancer and melanoma, and its high expression often correlates with poor patient prognosis.[1] In a specific and aggressive type of cancer known as NUT midline carcinoma, a chromosomal translocation creates a potent oncogenic fusion protein, BRD4-NUT.[1] This fusion protein drives tumorigenesis by establishing aberrant chromatin domains.

Driving Key Oncogenic Pathways

BRD4 is a master regulator of oncogenic transcription factors and signaling pathways that are fundamental to cancer progression.

-

c-MYC Regulation: BRD4 is a critical activator of the c-MYC oncogene, which is a master regulator of cell proliferation and is deregulated in a majority of human cancers.[2] Inhibition of BRD4 leads to a rapid and profound suppression of c-MYC transcription.[20]

-

NF-κB Signaling: BRD4 co-activates the inflammatory transcription program driven by NF-κB by binding to acetylated RelA, a key subunit of the NF-κB complex.[2][6] This is crucial for inflammation-driven cancers.

-

Jagged1/Notch1 Signaling: In triple-negative breast cancer, BRD4 specifically regulates the expression of Jagged1, a ligand for the Notch1 receptor.[21][22] This BRD4-Jagged1-Notch1 axis is critical for promoting cancer cell migration, invasion, and metastasis.[21][22]

Quantitative Data Summary

BRD4 Overexpression in Cancer

BRD4 is frequently overexpressed across a wide spectrum of human cancers, and this overexpression is often linked to more aggressive disease and poorer clinical outcomes.

| Cancer Type | Observation | Clinical Correlation | Reference(s) |

| Hepatocellular Carcinoma | Significantly higher expression in tumor tissues. | Associated with poor patient prognosis. | [1] |

| Melanoma | Expression is significantly higher than in normal melanocytes. | Facilitates tumor growth and invasion. | [1] |

| Breast Cancer | High expression, particularly in triple-negative subtypes. | Correlates with the presence of distant metastases. | [21][22] |

| Glioblastoma (GBM) | Higher protein expression in tumor tissues vs. normal tissues. | High expression is associated with poor prognosis. | [23] |

| Various Hematological Malignancies | Deregulated expression is common. | Drives oncogene expression (e.g., MYC). | [14] |

Representative BRD4-Targeting Compounds

The therapeutic potential of targeting BRD4 has led to the development of numerous small-molecule inhibitors and degraders.

| Compound Name | Type | Target(s) | IC50 (nM) for BRD4(BD1) | Highest Clinical Phase | Reference(s) |

| (+)-JQ1 | BET Inhibitor | BRD2, BRD3, BRD4, BRDT | ~77 | Preclinical Tool | [3] |

| OTX-015 (Birabresib) | BET Inhibitor | BRD2, BRD3, BRD4 | 19-32 | Phase II | [14] |

| AZD5153 | Bivalent BET Inhibitor | BRD4 | pKd = 8.1 | Phase I | [20] |

| Apabetalone (RVX-208) | BET Inhibitor (BD2 selective) | BRD4 | N/A | Phase III (Cardiovascular) | [9][24] |

| NHWD-870 | BET Inhibitor | BRD4 | N/A | Phase II | [24] |

| ARV-825 | PROTAC Degrader | BRD4 | 24 (Degradation DC50) | Preclinical | [4] |

| dBET1 | PROTAC Degrader | BRD2, BRD3, BRD4 | 1.8 (Degradation DC50) | Preclinical | [4] |

Therapeutic Strategies Targeting BRD4

The critical role of BRD4 in cancer has made it an attractive drug target. Two primary strategies have emerged: inhibition and degradation.

BET Inhibitors (BETi)

Small-molecule BET inhibitors, such as JQ1, are designed to mimic acetylated lysine. They competitively bind to the hydrophobic pocket of the bromodomains, thereby displacing BRD4 and other BET proteins from chromatin.[6] This displacement prevents the transcription of key oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[5][14] Several BET inhibitors have advanced into clinical trials for both solid and hematological malignancies.[14]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs represent a novel therapeutic modality that induces the degradation of target proteins.[4] A BRD4-targeting PROTAC is a bifunctional molecule that simultaneously binds to BRD4 and an E3 ubiquitin ligase.[18] This induced proximity results in the ubiquitination of BRD4, marking it for degradation by the proteasome.[4] This approach can offer advantages over simple inhibition, including a more sustained and potent downstream effect.[4][18]

Key Experimental Protocols

Studying BRD4's function requires specialized molecular biology techniques to probe its genomic localization and impact on gene expression.

Protocol: BRD4 Chromatin Immunoprecipitation (ChIP-seq)

ChIP-seq is used to map the genome-wide binding sites of BRD4, identifying the promoters and enhancers it regulates. This protocol outlines the key steps for performing ChIP-seq to assess BRD4 displacement by an inhibitor.[25][26]

Objective: To identify genomic regions occupied by BRD4 and determine how this occupancy changes upon treatment with a BRD4 inhibitor.

Materials:

-

Cultured cells (~1-5 x 10^7 cells per IP)

-

BRD4 inhibitor (e.g., JQ1) and vehicle (e.g., DMSO)

-

Formaldehyde (B43269) (16% or 37%)

-

Glycine (B1666218) (1.25 M)

-

Ice-cold PBS

-

Cell Lysis, Nuclear Lysis, and ChIP Dilution Buffers

-

Sonicator (e.g., Bioruptor)

-

ChIP-validated anti-BRD4 antibody and Normal Rabbit IgG control

-

Protein A/G magnetic beads

-

Wash Buffers (Low Salt, High Salt, LiCl)

-

Elution Buffer (1% SDS, 0.1 M NaHCO₃)

-

RNase A and Proteinase K

-

DNA purification kit (e.g., Qiagen PCR Purification Kit)

-

Reagents for NGS library preparation and sequencing

Procedure:

-

Cell Treatment & Cross-linking:

-

Culture cells to ~80-90% confluency.

-

Treat cells with the BRD4 inhibitor or vehicle for the desired time.

-

Add formaldehyde directly to the media to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.[26]

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells twice with ice-cold PBS. Harvest cells by scraping.

-

Lyse cells and isolate nuclei according to a standard ChIP protocol.

-

Resuspend the nuclear pellet in Nuclear Lysis Buffer and sonicate to shear chromatin into fragments of 200-500 bp. Optimization of sonication is critical.[26]

-

-

Immunoprecipitation (IP):

-

Centrifuge the sonicated lysate to pellet debris. Dilute the supernatant (chromatin) with ChIP Dilution Buffer.

-

Set aside a small fraction (~1-2%) of the chromatin as "Input" control.

-

Pre-clear the remaining chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with rotation with either a ChIP-grade anti-BRD4 antibody or an IgG control antibody (~2-5 µg).[27]

-

Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.[25]

-

-

Washing and Elution:

-

Wash the beads sequentially with Low Salt, High Salt, and LiCl wash buffers to remove non-specifically bound chromatin.[27]

-

Elute the chromatin from the beads using Elution Buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Add NaCl and incubate at 65°C overnight to reverse the formaldehyde cross-links.

-

Treat the samples with RNase A, followed by Proteinase K to remove RNA and protein.[25]

-

Purify the ChIP DNA (and Input DNA) using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the purified ChIP and Input DNA samples.

-

Perform high-throughput sequencing (e.g., on an Illumina platform).

-

-

Data Analysis:

-

Align sequence reads to the reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of BRD4 enrichment.

-

Perform differential binding analysis to identify sites where BRD4 occupancy is lost upon inhibitor treatment.

-

Protocol: RNA-Sequencing (RNA-seq) for Transcriptional Profiling

RNA-seq is used to quantify changes in gene expression following BRD4 perturbation (e.g., knockdown or inhibition), revealing the downstream transcriptional consequences.

Objective: To identify genes and pathways that are transcriptionally regulated by BRD4.

Materials:

-

Cultured cells

-

BRD4 inhibitor or siRNA targeting BRD4

-

RNA extraction kit (e.g., Qiagen RNeasy Kit)

-

DNase I

-

Reagents for mRNA purification (poly-A selection) or ribosomal RNA depletion

-

Reagents for RNA-seq library preparation

-

High-throughput sequencer

Procedure:

-

Cell Treatment and RNA Extraction:

-

Treat cells with a BRD4 inhibitor, siRNA, or appropriate controls.

-

Harvest cells and extract total RNA using a commercial kit.

-

Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.

-

-

Library Preparation:

-

Assess RNA quality and quantity (e.g., using a Bioanalyzer).

-

Enrich for mRNA from the total RNA, typically via poly-A selection.

-

Fragment the mRNA and synthesize cDNA.

-

Ligate sequencing adapters and amplify the library via PCR.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align reads to a reference genome/transcriptome.

-

Quantify gene expression levels (e.g., as counts or TPM).

-

Perform differential expression analysis to identify genes that are significantly up- or down-regulated upon BRD4 perturbation.[28]

-

Conduct pathway and gene set enrichment analysis (GSEA) to identify the biological processes affected.[28]

-

Conclusion and Future Directions

BRD4 has been unequivocally established as a master transcriptional regulator and a critical node in cancer pathogenesis. Its function as an epigenetic reader that links chromatin state to gene expression places it at the center of oncogenic transcriptional programs. The development of BET inhibitors and PROTAC degraders has validated BRD4 as a druggable target, opening a new chapter in epigenetic therapy.

Future research will focus on several key areas:

-

Developing Isoform- and Bromodomain-Specific Inhibitors: Creating compounds that can selectively target BD1 or BD2, or distinguish BRD4 from BRD2/3, may lead to improved efficacy and reduced toxicity.[5]

-

Overcoming Drug Resistance: Understanding and overcoming the mechanisms of resistance to BRD4-targeted therapies is a critical clinical challenge.[3][29] This may involve rational combination therapies that target parallel survival pathways.[3]

-

Exploring Non-Canonical Functions: Further investigation into BRD4's roles beyond transcriptional elongation, such as in DNA damage repair and RNA splicing, may uncover new therapeutic vulnerabilities.[6][30]

The continued exploration of BRD4 biology will undoubtedly fuel the development of more precise and effective treatments for cancer and other diseases.

References

- 1. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 3. Bromodomain containing protein 4 (BRD4) and cancer therapy: A glimpse at dual-target drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Brd4 for cancer therapy: inhibitors and degraders - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BRD4 and Cancer: going beyond transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Structural variation of protein–ligand complexes of the first bromodomain of BRD4 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00658D [pubs.rsc.org]

- 9. BRD4 - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Study Discovers Novel Region for BRD4 Transcription and Potential Therapeutic Target - News Center [news.feinberg.northwestern.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. BRD4 assists elongation of both coding and enhancer RNAs guided by histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. researchgate.net [researchgate.net]

- 24. Brief Discussion on Clinically Under-Investigation BRD4 Inhibitors [synapse.patsnap.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. Bromodomain containing protein 4 (BRD4) and cancer therapy: A glimpse at dual-target drug development. | Read by QxMD [read.qxmd.com]

- 30. The Bromodomain Protein 4 Contributes to the Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]

discovery and development of ligands for BRD4 degradation

An In-depth Technical Guide to the Discovery and Development of Ligands for BRD4 Degradation

Introduction

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, has emerged as a critical regulator of gene expression, particularly in the context of cancer and inflammation. Its role in binding to acetylated histones and recruiting transcriptional machinery to super-enhancers makes it a prime target for therapeutic intervention. While small molecule inhibitors of BRD4 have shown promise, a newer and more potent strategy has gained significant traction: targeted protein degradation. This approach utilizes heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), to induce the selective degradation of BRD4 by the cell's own ubiquitin-proteasome system. This guide provides a technical overview of the discovery, development, and characterization of BRD4-targeting ligands for degradation.

Core Concepts: PROTAC-Mediated BRD4 Degradation

PROTACs are chimeric molecules composed of three key components: a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a flexible linker connecting the two. The simultaneous binding of the PROTAC to both BRD4 and an E3 ligase forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to BRD4. Poly-ubiquitination marks BRD4 for recognition and subsequent degradation by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.

Caption: Mechanism of PROTAC-mediated BRD4 degradation.

Discovery and Characterization of BRD4 Degraders

The development of effective BRD4 degraders involves a multi-step process of design, synthesis, and rigorous biological evaluation. A typical workflow is outlined below.

Caption: General workflow for BRD4 degrader discovery.

Key Experimental Protocols

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity

This assay is used to quantify the binding affinity of a PROTAC to BRD4.

-

Principle: The assay measures the FRET signal between a terbium-labeled anti-His antibody bound to His-tagged BRD4 and a fluorescently labeled small molecule ligand that binds to the same domain. A test compound that displaces the fluorescent ligand will cause a decrease in the FRET signal.

-

Methodology:

-

Recombinant His-tagged BRD4 bromodomain (BD1 or BD2) is incubated with a terbium-labeled anti-His antibody.

-

A known fluorescent ligand for the BRD4 bromodomain is added to the mixture.

-

The test PROTAC or inhibitor is serially diluted and added to the assay plate.

-

The components are incubated to allow binding to reach equilibrium.

-

The plate is read on a TR-FRET-compatible reader, measuring the emission at two wavelengths (one for the donor terbium and one for the acceptor fluorophore).

-

The ratio of the two emission signals is calculated, and IC50 values are determined by plotting the signal ratio against the compound concentration.

-

2. NanoBRET Assay for Cellular Target Engagement

This assay measures the binding of a PROTAC to BRD4 within living cells.

-

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged BRD4 protein (the energy donor) and a cell-permeable fluorescent tracer that binds to the BRD4 bromodomain (the energy acceptor). A competing compound will displace the tracer, leading to a loss of BRET signal.

-

Methodology:

-

Cells (e.g., HEK293) are transfected with a vector expressing a NanoLuc-BRD4 fusion protein.

-

Transfected cells are plated and incubated to allow for protein expression.

-

The NanoBRET fluorescent tracer and the test PROTAC are added to the cells.

-

The NanoLuc substrate (furimazine) is added to initiate the bioluminescent reaction.

-

The plate is immediately read on a luminometer capable of measuring filtered light at two wavelengths (typically 460 nm for the donor and >610 nm for the acceptor).

-

The BRET ratio is calculated, and IC50 values are determined from the dose-response curve.

-

3. Western Blotting for Protein Degradation

This is the most direct method to visualize and quantify the degradation of the target protein.

-

Principle: This technique uses antibodies to detect the amount of BRD4 protein present in cell lysates after treatment with a degrader.

-

Methodology:

-

Cells are seeded and treated with various concentrations of the BRD4 degrader for a specified time course (e.g., 2, 4, 8, 24 hours).

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay to ensure equal loading.

-

Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for BRD4. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

-

The intensity of the BRD4 band is quantified and normalized to the loading control to determine the extent of degradation. From this data, DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values can be calculated.

-

Key BRD4 Degraders and Their Properties

Several potent and selective BRD4 degraders have been developed, with dBET1, MZ1, and ARV-771 being among the most well-characterized.

| Compound | BRD4 Ligand | E3 Ligase Recruited | BRD4 Binding Affinity (Kd/IC50) | Degradation Potency (DC50) | Cell Line |

| dBET1 | JQ1 | CRBN | IC50: ~100 nM (TR-FRET) | ~1.8 nM | MV4;11 |

| MZ1 | JQ1 | VHL | IC50: ~25 nM (TR-FRET) | ~25 nM | HeLa |

| ARV-771 | BETd-260 | CRBN | Not specified | <1 nM | 22Rv1 |

Note: The reported values can vary depending on the specific assay conditions and cell line used.

Downstream Effects of BRD4 Degradation

The degradation of BRD4 leads to significant changes in gene expression and cellular function, primarily through the disruption of transcriptional programs controlled by super-enhancers. Key downstream effects include the downregulation of oncogenes such as MYC, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Signaling consequences of BRD4 degradation.

Conclusion

The development of ligands for BRD4 degradation represents a powerful therapeutic strategy, offering potential advantages over traditional inhibition by removing the target protein entirely. The continued refinement of PROTAC design, including linker optimization and the exploration of new E3 ligase ligands, promises to yield even more potent and selective BRD4 degraders. The experimental framework outlined in this guide provides a robust methodology for the discovery and characterization of these next-generation therapeutics.

An In-depth Technical Guide to Targeted Protein Degradation Using BRD4 Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors. Unlike inhibitors that merely block a protein's function, TPD utilizes the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs). This is achieved through the use of small molecules that act as "conjugates," bringing a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2]

Bromodomain-containing protein 4 (BRD4) has garnered significant attention as a high-priority target in oncology and other diseases.[3] BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of epigenetic readers that plays a crucial role in regulating the transcription of key oncogenes, including c-MYC.[4][5] By inducing the degradation of BRD4, it is possible to achieve a more profound and durable therapeutic effect compared to simple inhibition.[3] This guide provides a comprehensive technical overview of the strategies and methodologies for the targeted degradation of BRD4 using various conjugates.

Targeting BRD4 with Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker that connects the two.[2][] The formation of a ternary complex between BRD4, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin to BRD4, marking it for proteasomal degradation.[2]

Quantitative Data for BRD4-Targeting PROTACs

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of several well-characterized BRD4 PROTACs in various cancer cell lines.

| PROTAC Name | E3 Ligase Recruited | Cell Line | DC50 | IC50 (Proliferation) | Reference |

| PROTAC 1 (OTX015-based) | CRBN | Burkitt's lymphoma (BL) cells | < 1 nM | - | [7] |

| PROTAC 2 (JQ1-based) | CRBN | Acute myeloid leukemia (AML) cells | Effective at 100 nM | - | [8] |

| PROTAC 3 | CRBN | RS4;11 leukemia cells | - | 51 pM | [7] |

| PROTAC 5 (ABBV-075-based) | CRBN | BxPC3 | - | 0.165 µM | [7][8] |

| PROTAC 17 (JQ1-based) | VHL | - | >90% degradation at 1 µM | - | [7][8] |

| ARV-825 | CRBN | Burkitt's Lymphoma | DC50 of ~1 nM | - | [9] |

| dBET6 | CRBN | HepG2 | - | - | [10] |

| QCA570 | CRBN | Bladder cancer cell lines | ~1 nM | - | [11] |

| MZ1 | VHL | HeLa | - | - | [] |

Targeting BRD4 with Molecular Glues

Molecular glues are monovalent small molecules that induce a novel protein-protein interaction, in this case, between BRD4 and an E3 ligase, leading to BRD4's degradation.[12] Unlike PROTACs, molecular glues do not have distinct ligands for the target and the E3 ligase but rather create a new interface upon binding to one of the proteins. The discovery of molecular glues has often been serendipitous, but rational design strategies are emerging.[12][13]

Quantitative Data for BRD4-Targeting Molecular Glues

| Degrader Name | E3 Ligase Recruited | Cell Line | Key Findings | Reference |

| BRD4 degrader-1 (ML 1-50) | DCAF16 | - | Covalent molecular glue that degrades both long and short isoforms of BRD4. | [14] |

| BRD4 degrader-2 (JP-2-197) | RNF126 | HEK293T | Covalent molecular glue that induces a ternary complex between BRD4 and RNF126. | [13][15] |

| MMH1 & MMH2 | DCAF16 (CUL4) | - | Recruits CUL4/DCAF16 ligase to the second bromodomain of BRD4. | [16] |

| PLX-3618 | DCAF11 | - | A direct degrader that binds to BRD4 and recruits DCAF11. | [12] |

Antibody-PROTAC Conjugates for Targeted Delivery

To improve the tissue and cell-type selectivity of BRD4 degradation, antibody-PROTAC conjugates have been developed. These conjugates combine the targeting specificity of a monoclonal antibody with the degradation machinery of a PROTAC. For instance, a trastuzumab-PROTAC conjugate has been shown to selectively degrade BRD4 in HER2-positive breast cancer cells while sparing HER2-negative cells.[17][18] This approach involves caging the PROTAC's activity with an antibody linker that is cleaved upon internalization into the target cells, releasing the active PROTAC.[17][18]

Signaling Pathways and Experimental Workflows

BRD4 Signaling Pathway

BRD4 acts as a key transcriptional coactivator. It binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex. This, in turn, phosphorylates RNA polymerase II, leading to transcriptional elongation of target genes, including the oncogene c-MYC.[4][19][20] Degradation of BRD4 disrupts this entire cascade.

Caption: BRD4 signaling pathway and its disruption by targeted degradation.

General Mechanism of PROTAC-Mediated BRD4 Degradation

The core mechanism of a BRD4 PROTAC involves the formation of a ternary complex, leading to ubiquitination and proteasomal degradation.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Validating BRD4 Degradation

A systematic workflow is crucial for the discovery and characterization of BRD4 degraders.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 5. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 7. tandfonline.com [tandfonline.com]

- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scienceopen.com [scienceopen.com]

- 19. researchgate.net [researchgate.net]

- 20. Bromodomain Protein BRD4 Is a Transcriptional Repressor of Autophagy and Lysosomal Function - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Core Principles of BRD4-Targeting PROTACs

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family protein, BRD4. We will explore the mechanism of action, key components, and the downstream cellular consequences of BRD4 degradation, supplemented with quantitative data and detailed experimental protocols.

Introduction: The PROTAC Concept and BRD4 as a Target

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. Instead of merely blocking a protein's function, PROTACs eliminate the target protein from the cell entirely. These bifunctional molecules consist of three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

BRD4, a member of the BET family of proteins, has emerged as a high-value therapeutic target in oncology and inflammation. It functions as an epigenetic reader, recognizing and binding to acetylated lysine (B10760008) residues on histone tails through its two bromodomains (BD1 and BD2). This binding is crucial for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to chromatin, thereby driving the expression of key oncogenes such as MYC. The development of small molecule inhibitors of BRD4 has shown promise, but challenges such as the need for high and sustained occupancy for efficacy have spurred interest in alternative therapeutic strategies like targeted degradation.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The catalytic mechanism of a BRD4-targeting PROTAC involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The process can be broken down into several key steps, as illustrated below.

Caption: General mechanism of action for a BRD4-targeting PROTAC.

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to BRD4 (via its BRD4 ligand) and an E3 ligase like Cereblon (CRBN) or Von Hippel-Lindau (VHL) (via its E3 ligand). This forms a transient ternary complex. The stability and conformation of this complex are critical for degradation efficiency.

-

Ubiquitination: Within the ternary complex, the E3 ligase acts as a scaffold, bringing a ubiquitin-charged E2 conjugating enzyme into proximity with the BRD4 protein. This facilitates the transfer of ubiquitin molecules onto lysine residues on the surface of BRD4.

-

Polyubiquitination: A chain of ubiquitin molecules is built upon the initial ubiquitin tag. This polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome.

-

Proteasomal Degradation: The polyubiquitinated BRD4 is recognized and degraded by the 26S proteasome into small peptides. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.

Downstream Effects of BRD4 Degradation

The degradation of BRD4 leads to significant changes in gene expression, ultimately resulting in anti-proliferative and apoptotic effects in cancer cells. By removing BRD4 from chromatin, the transcriptional amplification of key oncogenes is suppressed.

The Dual Facets of BRD4: A Technical Guide to its Involvement in DNA Damage Repair and Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of epigenetic readers, has emerged as a critical regulator of gene expression in both physiological and pathological contexts. Beyond its well-established role in transcriptional control, a growing body of evidence implicates BRD4 as a pivotal player in the intricate network of DNA damage repair (DDR) and associated signal transduction pathways. This technical guide provides an in-depth exploration of the multifaceted roles of BRD4 in maintaining genomic integrity. We delve into its mechanisms of action in major DNA repair pathways, its interplay with key signaling cascades, and the therapeutic implications of targeting BRD4 in diseases characterized by genomic instability, such as cancer. This document summarizes key quantitative data, provides detailed experimental protocols for studying BRD4's function in DDR, and presents visual representations of the core signaling pathways and experimental workflows.

Introduction

The stability of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a sophisticated and interconnected network of DNA damage response (DDR) pathways. BRD4, traditionally known for its function as a transcriptional coactivator that recognizes acetylated histones, is now understood to be a key orchestrator of the DDR. Its involvement spans multiple repair pathways, including homologous recombination (HR), non-homologous end joining (NHEJ), and mismatch repair (MMR). Furthermore, BRD4 interacts with and modulates the activity of central DDR kinases such as ATM and ATR, influencing critical cell fate decisions in response to DNA damage. This guide will illuminate the intricate mechanisms by which BRD4 governs these processes.

BRD4's Role in DNA Double-Strand Break Repair

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Cells primarily utilize two major pathways to repair DSBs: the high-fidelity homologous recombination (HR) and the more error-prone non-homologous end joining (NHEJ). BRD4 has been shown to influence both of these pathways through distinct mechanisms.

Homologous Recombination (HR)

BRD4 plays a significant role in HR by regulating the expression of key HR factors and by being recruited to sites of DNA damage.

-

Transcriptional Regulation of HR Genes: BRD4 directly binds to the promoter regions of critical HR genes, including BRCA1 and RAD51, and promotes their transcription.[1] Inhibition of BRD4 leads to a dose-dependent reduction in the levels of BRCA1 and RAD51 proteins, thereby impairing HR efficiency and inducing a "BRCAness" phenotype in cancer cells.[2]

-

Recruitment to Damage Sites and Interaction with CtIP: BRD4 is recruited to DSBs in an acetylation-dependent manner. This recruitment is crucial for the initiation of DNA end resection, a critical step in HR. BRD4 interacts with C-terminal binding protein (CtIP), a key resection factor, and facilitates its recruitment to DSBs.[3] Pharmacological inhibition of BRD4 has been shown to decrease the expression of CtIP (also known as RBBP8).[3][4]

Non-Homologous End Joining (NHEJ)

The long isoform of BRD4 (BRD4-L) has been identified as a promoter of NHEJ. It contributes to the transcriptional upregulation of NHEJ-related genes and helps stabilize the NHEJ protein complex at the site of DNA damage.[5] In contrast, the short isoform (BRD4-S) can act as an inhibitor of the DDR by promoting chromatin compaction.[5][6]

BRD4 in Other DNA Repair Pathways

BRD4's influence extends beyond DSB repair to other crucial DNA maintenance pathways.

Mismatch Repair (MMR)

Recent studies have revealed a positive correlation between the expression of BRD4 and key MMR proteins, such as MLH1, MSH2, MSH6, and PMS2.[7] Inhibition of BRD4 can downregulate the expression of these MMR genes, leading to an impaired MMR function and the accumulation of mutations, a phenotype that could be exploited therapeutically.[7]

BRD4 in DNA Damage Signal Transduction

BRD4 is intricately linked with the primary signaling cascades that are activated in response to DNA damage, primarily the ATM and ATR pathways.

Interplay with ATM/ATR Signaling

-

Modulation of ATM/ATR Activity: BRD4's role in ATM and ATR signaling is complex and appears to be context-dependent. Some studies suggest that BRD4 can shield chromatin from excessive ATM kinase signaling, thereby preventing a "signaling storm" from undamaged chromatin regions.[8][9] Conversely, IKKα-mediated phosphorylation of BRD4 on Serine 1117 has been shown to be required for the proper activation of ATM and ATR in response to UV damage.[10][11]

-

Regulation of Checkpoint Kinase CHK1: BRD4 inhibition has been demonstrated to cause a rapid, time-dependent reduction in the phosphorylation of CHK1, a key downstream effector of the ATR pathway.[12] This disruption of the DNA replication checkpoint can lead to increased replication stress and sensitization of cancer cells to DNA damaging agents.

Quantitative Data on BRD4's Role in DNA Damage Repair

The following tables summarize key quantitative data from various studies, providing a comparative overview of the effects of BRD4 modulation on DDR processes.

| Parameter | Cell Line | Treatment | Effect | Fold Change / Value | Reference |

| BRCA1 mRNA Expression | TNBC cells | BRD4 siRNA (5 nM, 72h) | Downregulation | ~0.5-fold decrease | [1] |

| RAD51 mRNA Expression | TNBC cells | BRD4 siRNA (5 nM, 72h) | Downregulation | ~0.4-fold decrease | [1] |

| CtIP (RBBP8) mRNA Expression | Multiple cancer cell lines | JQ1 (200 nM, 24h) | Downregulation | ~0.4 to 0.7-fold decrease | [3] |

| γH2AX Foci Intensity | HeLa cells | JQ1 (500 nM, 12h) | Increase | ~2.5-fold increase | [9][13] |

| γH2AX Foci Intensity | HeLa cells | ARV-825 (100 nM, 6h) | Increase | ~3-fold increase | [13] |

Table 1: Effect of BRD4 Inhibition on Gene and Protein Expression.

| Compound | Assay | Cell Line | IC50 / DC50 | Reference |

| JQ1 | Cell Viability (MTT) | Ty82 | ~100 nM | [2] |

| GSK525762A (I-BET762) | Cell Viability | Multiple | Varies by cell line | [3] |

| AZD5153 | Cell Viability | PANC-1 | ~50 nM | [12] |

| ARV-825 (PROTAC) | BRD4 Degradation | HeLa | DC50 < 100 nM | [13] |

| Brd4-IN-7 | Cell Viability (MTT) | Various cancer cells | 1 nM to 10 µM range | [14] |

Table 2: Inhibitory Concentrations of Various BRD4 Inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of BRD4 in DNA damage repair and signal transduction.

Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-seq)

Objective: To determine the occupancy of BRD4 at specific genomic loci (e.g., promoters of DNA repair genes) in response to DNA damage or inhibitor treatment.

Protocol:

-

Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat with DNA damaging agents (e.g., etoposide, ionizing radiation) or BRD4 inhibitors for the desired time.

-

Cross-linking: Add formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M for 5 minutes.

-

Cell Lysis and Chromatin Shearing: Wash cells with ice-cold PBS. Lyse the cells to isolate nuclei. Resuspend nuclei in a lysis buffer and shear the chromatin to an average fragment size of 200-500 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-BRD4 antibody or a control IgG.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.

-

Analysis:

-

ChIP-qPCR: Use the purified DNA for quantitative PCR with primers specific to target genomic regions. Calculate enrichment as a percentage of input.[10]

-

ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. Analyze the data to identify genome-wide BRD4 binding sites.

-

Co-Immunoprecipitation (Co-IP)

Objective: To identify proteins that interact with BRD4 in the context of the DNA damage response.

Protocol:

-

Cell Lysis: Lyse cells treated with or without a DNA damaging agent using a gentle, non-denaturing lysis buffer (e.g., containing 0.5-1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.[15]

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-BRD4 antibody or control IgG overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Wash the beads 3-5 times with lysis buffer to remove unbound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., CtIP, components of the MRN complex). Alternatively, the entire complex can be analyzed by mass spectrometry for unbiased identification of interacting proteins.[16]

In Vitro Kinase Assay

Objective: To determine if BRD4 is a direct substrate of DDR kinases like ATM or ATR, or to assess the effect of BRD4 on the kinase activity of its partners.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant purified BRD4 protein (or a fragment thereof) with the active recombinant kinase (e.g., ATM, ATR) in a kinase reaction buffer.

-

Initiate Reaction: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays) and MgCl₂.[17][18]

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer or a specific kinase inhibitor.

-

Analysis:

-

Radiometric Assay: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporation of the radiolabel into the BRD4 protein.

-

Non-Radiometric Assay: Analyze the reaction products by Western blotting using a phospho-specific antibody that recognizes the phosphorylated residue on BRD4. Alternatively, luminescent assays that measure ATP consumption can be used.[19]

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the cytotoxic or cytostatic effects of BRD4 inhibitors, alone or in combination with DNA damaging agents.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the BRD4 inhibitor, a DNA damaging agent, or a combination of both. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

Viability Measurement:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.[14]

-

CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescent signal.[5]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving BRD4 in DNA damage and repair.

Conclusion and Future Directions

BRD4 is undeniably a central hub in the cellular response to DNA damage. Its ability to influence DNA repair pathway choice, regulate the expression of key DDR genes, and modulate critical signaling cascades underscores its importance in maintaining genomic stability. The development of BRD4 inhibitors has opened up new avenues for cancer therapy, particularly in combination with DNA damaging agents or inhibitors of other DDR pathways, such as PARP inhibitors.

Future research should focus on further dissecting the isoform-specific roles of BRD4 in different repair pathways and cellular contexts. A deeper understanding of the post-translational modifications of BRD4 in response to DNA damage will also be crucial. Elucidating the complete BRD4 interactome in the presence of genotoxic stress will likely reveal novel players and regulatory circuits. Ultimately, this knowledge will be instrumental in designing more effective and personalized therapeutic strategies that exploit the vulnerabilities of cancer cells with a compromised DNA damage response.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The role of distinct BRD4 isoforms and their contribution to high-grade serous ovarian carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRD4 inhibition impairs DNA mismatch repair, induces mismatch repair mutation signatures and creates therapeutic vulnerability to immune checkpoint blockade in MMR-proficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeted and Interactome Proteomics Revealed the Role of PHD2 in Regulating BRD4 Proline Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BRD4 prevents the accumulation of R-loops and protects against transcription–replication collision events and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. IκB kinase‐α coordinates BRD4 and JAK/STAT signaling to subvert DNA damage‐based anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. assaygenie.com [assaygenie.com]

- 17. In vitro kinase assay [protocols.io]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for BRD4 Ligand-Linker Conjugate 1 in Cell-Based Assays

For: Researchers, scientists, and drug development professionals.

Introduction

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] It plays a crucial role in regulating the transcription of essential genes involved in cell cycle progression, proliferation, and oncogenesis, including the MYC oncogene.[3][4][5] Due to its central role in cancer and inflammatory diseases, BRD4 has emerged as a promising therapeutic target.[3][6]

BRD4 ligand-Linker Conjugate 1 is a chemical tool designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7] A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein (in this case, BRD4), a linker, and a ligand for an E3 ubiquitin ligase.[8][9] By bringing the target protein and the E3 ligase into close proximity, a PROTAC induces the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome machinery.[8][10][11]

These application notes provide a comprehensive guide for utilizing a novel PROTAC, synthesized from this compound, in a variety of cell-based assays to characterize its efficacy and mechanism of action.

Principle of Action: PROTAC-Mediated BRD4 Degradation

The fundamental application of a PROTAC derived from this conjugate is to induce the selective degradation of the BRD4 protein. The process begins with the PROTAC molecule entering the cell and simultaneously binding to both the BRD4 protein and an E3 ligase, forming a ternary complex.[9][10] This induced proximity triggers the E3 ligase to transfer ubiquitin molecules to the BRD4 protein. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. This event leads to a reduction in the transcription of BRD4-dependent genes, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.

Caption: Mechanism of Action for a BRD4-targeting PROTAC.

Experimental Protocols

The following protocols outline key experiments to assess the biological activity of a novel BRD4 PROTAC synthesized from the conjugate. It is recommended to use a cancer cell line known to be sensitive to BRD4 inhibition, such as Mantle Cell Lymphoma (e.g., Jeko-1, Z138)[4], prostate cancer (e.g., LNCaP)[12], or acute myeloid leukemia cell lines.

Protocol 1: Western Blot for BRD4 Protein Degradation

This assay directly measures the primary outcome of PROTAC activity: the reduction of cellular BRD4 protein levels.

Materials:

-

Cancer cell line of choice

-

Complete cell culture medium

-

BRD4 PROTAC (synthesized from conjugate)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG-132) as a negative control

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Compound Treatment: Treat cells with increasing concentrations of the BRD4 PROTAC (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control and a high-concentration PROTAC + MG-132 co-treatment control. Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells in 100-150 µL of ice-cold RIPA buffer per well.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blot: a. Normalize protein amounts for all samples and prepare them with Laemmli buffer. b. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature in blocking buffer. e. Incubate the membrane with primary antibodies (anti-BRD4 and anti-loading control) overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash again and visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the BRD4 signal to the loading control signal. Calculate the percentage of BRD4 remaining relative to the DMSO control and plot the results to determine the DC₅₀ (concentration for 50% degradation).

Protocol 2: Cell Viability Assay

This assay assesses the functional consequence of BRD4 degradation on cell proliferation and survival.

Materials:

-

Cancer cell line of choice

-

Complete cell culture medium

-

BRD4 PROTAC

-

DMSO (vehicle control)

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent)

-

Plate reader (Luminometer or Spectrophotometer)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the BRD4 PROTAC. Treat the cells in triplicate with final concentrations ranging from picomolar to micromolar. Include DMSO-only wells as a negative control.

-

Incubation: Incubate the plate for 72 hours (or other desired time point) in a standard cell culture incubator.

-

Assay Measurement: a. Equilibrate the plate and reagents to room temperature. b. Add the viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent or 100 µL of CellTiter-Glo®). c. Incubate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo®). d. Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Analysis: Subtract the background (media-only wells). Normalize the readings to the DMSO control wells (set to 100% viability). Plot the percentage of cell viability against the log of the PROTAC concentration and use a non-linear regression model to calculate the IC₅₀ (concentration for 50% inhibition of cell growth).

Protocol 3: RT-qPCR for c-MYC Gene Expression

This assay measures changes in the expression of a key downstream target gene of BRD4, providing mechanistic evidence of target engagement and pathway modulation.

Materials:

-

Cancer cell line of choice

-

6-well plates

-

BRD4 PROTAC and DMSO

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for c-MYC and a housekeeping gene (e.g., GAPDH, ACTB)

-

RT-qPCR instrument

Procedure:

-

Cell Treatment: Seed and treat cells in 6-well plates with the BRD4 PROTAC (at a concentration around its DC₅₀) and DMSO for a relevant time period (e.g., 6-24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's protocol. Quantify the RNA and assess its purity.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: a. Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for c-MYC or the housekeeping gene, and SYBR Green master mix. b. Run the reaction on a real-time PCR system using a standard thermal cycling protocol.

-

Analysis: Calculate the cycle threshold (Ct) values. Determine the relative expression of c-MYC using the ΔΔCt method, normalizing to the housekeeping gene and relative to the DMSO-treated control.

Data Presentation

Quantitative results from the described assays should be summarized for clear interpretation and comparison.

| Assay Type | Metric | BRD4 PROTAC | JQ1 (Inhibitor Control) | Negative Control |

| BRD4 Degradation | DC₅₀ (24h) | 15 nM | No Degradation | No Degradation |

| Dₘₐₓ (24h) | >95% | Not Applicable | Not Applicable | |

| Cell Viability | IC₅₀ (72h) | 45 nM | 250 nM | > 10 µM |

| Gene Expression | c-MYC Fold Change (8h) | 0.15 | 0.40 | 1.0 |

Data shown are hypothetical and for illustrative purposes only.

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing a novel BRD4 PROTAC.

Caption: Workflow for the characterization of a novel BRD4 PROTAC.

References

- 1. Cell-based protein stabilization assays for the detection of interactions between small-molecule inhibitors and BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bromodomain Protein BRD4 Is a Transcriptional Repressor of Autophagy and Lysosomal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 4. ashpublications.org [ashpublications.org]

- 5. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 6. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Protein Degradation and PROTACs [worldwide.promega.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Evaluating BRD4 Degrader Efficacy In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of numerous diseases, including cancer.[1][2] As a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, BRD4 plays a critical role in regulating the expression of key oncogenes such as c-MYC and anti-apoptotic factors like BCL2.[3][4] Unlike traditional small molecule inhibitors that only block the function of a protein, targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), offer a novel therapeutic strategy by inducing the complete removal of the target protein from the cell.[5][6] This application note provides a detailed experimental workflow and protocols for evaluating the in vitro efficacy of BRD4 degraders.

PROTACs are heterobifunctional molecules that simultaneously bind to the target protein (BRD4) and an E3 ubiquitin ligase.[7] This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[7] The degradation of BRD4 leads to the suppression of its downstream target genes, ultimately inhibiting cancer cell proliferation and survival.[3]

This document outlines a comprehensive suite of in vitro assays to characterize the efficacy of a BRD4 degrader, including assessments of cell viability, target protein degradation, downstream signaling effects, and global proteomic changes.

Experimental Workflow

The following diagram illustrates a typical in vitro workflow for evaluating the efficacy of a BRD4 degrader.

References

- 1. genome.ucsc.edu [genome.ucsc.edu]

- 2. Expert Insights | HeLa - Gene-editing Cell for Beginners | Ubigene [ubigene.us]

- 3. researchgate.net [researchgate.net]

- 4. Targeting BRD4 proteins suppresses the growth of NSCLC through downregulation of eIF4E expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! | Ubigene [ubigene.us]

- 6. hela-transfection.com [hela-transfection.com]

- 7. MDA-MB-231 | Culture Collections [culturecollections.org.uk]

Quantifying BRD4 Protein Degradation by Western Blot: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic reader and a promising therapeutic target in various diseases, particularly cancer.[1] BRD4 plays a pivotal role in regulating the expression of key oncogenes, such as c-Myc.[1][2] A novel and potent therapeutic strategy involves the targeted degradation of BRD4 using technologies like Proteolysis Targeting Chimeras (PROTACs).[2][3][4] PROTACs are heterobifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of the target protein.[2]

Western Blotting is a fundamental and widely used technique to quantify the degradation of BRD4.[5] This application note provides detailed protocols and methodologies for the accurate quantification of BRD4 protein degradation using Western Blot analysis, tailored for researchers and professionals in drug development.

Signaling Pathway of PROTAC-Mediated BRD4 Degradation

PROTACs targeting BRD4 typically consist of a ligand that binds to BRD4, a linker, and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[2][3] By bringing BRD4 and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[2] This induced proximity leads to the polyubiquitination of BRD4, marking it for recognition and degradation by the 26S proteasome.[2] The degradation of BRD4 results in the downregulation of its target genes, including c-Myc, leading to anti-proliferative effects in cancer cells.[1][2]

References

Application Notes: Proteome-Wide Analysis of BRD4 Degradation Using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic strategy, enabling the elimination of disease-causing proteins previously considered "undruggable".[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.[1][2] These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[3] A PROTAC achieves this by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the target, marking it for destruction by the 26S proteasome.[2][3][4]

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, is a critical epigenetic reader that regulates the transcription of key oncogenes, such as c-MYC.[2][5] Its role in cancer has made it a high-value therapeutic target.[3][4] PROTACs that target BRD4, such as MZ1 and dBET1, induce its degradation by recruiting E3 ligases like Von Hippel-Lindau (VHL) or Cereblon (CRBN).[3][6]

While traditional methods like Western blotting can confirm the degradation of a specific target, mass spectrometry (MS)-based proteomics offers a global, unbiased, and highly quantitative view of proteome-wide changes.[6] This powerful analytical technique is indispensable for characterizing the efficacy and specificity of degraders like BRD4 PROTACs.[3] It allows researchers to precisely quantify the degradation of BRD4, assess off-target effects on other proteins (including other BET family members like BRD2 and BRD3), and elucidate downstream cellular responses.[6][7][8] This document provides detailed protocols and application notes for applying quantitative mass spectrometry to study the proteome-wide effects of BRD4 degradation.

Core Concepts and Signaling Pathway

BRD4 functions as a transcriptional coactivator by binding to acetylated histones on chromatin through its bromodomains.[2] This recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which then phosphorylates RNA Polymerase II, stimulating the transcriptional elongation of target genes, including oncogenes.[2] BRD4 degraders intervene by forming a ternary complex between BRD4 and an E3 ligase, leading to ubiquitination and subsequent proteasomal degradation, thus removing the protein scaffold essential for this oncogenic signaling cascade.[2][5]

Experimental Workflow Overview

A typical quantitative proteomics workflow to analyze BRD4 degradation involves several key stages. It begins with treating cultured cells with the BRD4 degrader and appropriate controls. Following cell lysis and protein extraction, the proteins are digested into peptides. For quantitative analysis, these peptides are often labeled with tandem mass tags (TMT) to enable multiplexing. The labeled peptides are then combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data is processed to identify and quantify thousands of proteins across different treatment conditions, allowing for a comprehensive assessment of the degrader's effects.[9][10]

Data Presentation: Quantitative Analysis

Mass spectrometry provides highly reproducible and precise quantification of changes in protein abundance.[6] The data below summarizes typical results from experiments analyzing the effects of BRD4 degraders.

Table 1: Example Quantitative Proteomics Data for MZ1 Treatment. This table shows the selectivity of the PROTAC MZ1. While it potently degrades its primary target, BRD4, it also shows some off-target activity against other BET family members, BRD2 and BRD3. The E3 ligase (VHL) and a housekeeping protein (GAPDH) remain unaffected.[6]

| Protein Target | Treatment Condition | Log2 Fold Change | p-value | Remarks |

| BRD4 | MZ1 (1 µM, 24h) | -2.5 | < 0.01 | Significant and selective degradation observed.[6] |

| BRD2 | MZ1 (1 µM, 24h) | -1.5 | < 0.05 | Moderate degradation, indicating some off-target activity.[6] |

| BRD3 | MZ1 (1 µM, 24h) | -1.3 | < 0.05 | Moderate degradation, indicating some off-target activity.[6] |

| VHL | MZ1 (1 µM, 24h) | No significant change | > 0.05 | E3 ligase is not degraded.[6] |

| GAPDH | MZ1 (1 µM, 24h) | No significant change | > 0.05 | Housekeeping protein used as a negative control.[6] |

Table 2: Comparative Performance of BRD4 Degrader (dBET1) vs. Inhibitor (JQ1). This table highlights the key advantage of a degrader over a conventional inhibitor. A degrader eliminates the protein, leading to a more potent and sustained downstream effect on the key oncogene c-MYC and overall cell proliferation.[5]

| Parameter | Degrader (dBET1) | Inhibitor (JQ1) | Significance |

| BRD4 Degradation (DC₅₀) | Sub-nanomolar to low-nanomolar | Not Applicable | Quantifies the potency of degradation.[5] |

| MYC Protein Downregulation | Potent and sustained reduction | Reduction can be incomplete | Degraders provide more robust target suppression.[5] |

| Anti-proliferative Activity (IC₅₀) | Highly potent (often 10-100x more than inhibitors) | Nanomolar to micromolar range | Elimination of BRD4 leads to a stronger cellular effect.[5] |

Experimental Protocols

The following protocols provide a detailed methodology for the proteome-wide analysis of BRD4 degradation.

Protocol 1: Cell Culture and Treatment

-

Cell Seeding: Plate a human cell line known to be sensitive to BRD4 modulation (e.g., HCT116, Jurkat, MV-4-11) at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

-

Compound Preparation: Prepare a stock solution of the BRD4 degrader (e.g., MZ1, dBET1) in DMSO.

-

Treatment: Treat the cells with the desired range of degrader concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).[7] Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cellular stress.[7]

-

Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 24 hours) to capture the kinetics of protein degradation.[7]

-

Controls: Include a proteasome inhibitor (e.g., 10 µM MG132) co-treatment condition to confirm that the observed protein loss is proteasome-dependent.[11][12]

Protocol 2: Cell Lysis and Protein Extraction

-

Harvesting: After treatment, place cell culture plates on ice. Aspirate the media and wash the cell pellet twice with ice-cold PBS. Centrifuge cells at 500 x g for 5 minutes at 4°C.[7]

-

Lysis: Resuspend the cell pellet in an appropriate lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors to prevent protein degradation and modification post-lysis.[7][13]

-

Incubation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes to ensure complete cell lysis.[7]

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein extract, to a new pre-chilled tube.[7]

-